2-[(3-Oxocyclohexyl)methyl]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-oxocyclohexyl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13-6-2-1-5-12(13)8-11-4-3-7-14(16)9-11/h1-2,5-6,11H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHNPUEYKJZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642362 | |
| Record name | 2-[(3-Oxocyclohexyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-05-2 | |
| Record name | 2-[(3-Oxocyclohexyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Conformational analysis of the 3-oxocyclohexyl moiety in benzonitrile derivatives
An In-Depth Technical Guide to the Conformational Analysis of the 3-Oxocyclohexyl Moiety in Benzonitrile Derivatives
Authored by: A Senior Application Scientist
Abstract
The conformational landscape of small molecules is a critical determinant of their biological activity and physicochemical properties. For drug development professionals, a profound understanding of the three-dimensional structure of pharmacophores is paramount for rational drug design. This technical guide provides a comprehensive exploration of the principles and methodologies for the conformational analysis of the 3-oxocyclohexyl moiety appended to benzonitrile derivatives. This structural motif is of significant interest in medicinal chemistry. We will dissect the intricate interplay of steric and electronic factors that govern the conformational equilibrium of the cyclohexanone ring and the orientation of the benzonitrile substituent. This guide synthesizes field-proven experimental protocols, primarily focusing on advanced Nuclear Magnetic Resonance (NMR) spectroscopy, with robust computational modeling techniques to provide a self-validating system for analysis.
Introduction: The Significance of Conformational Rigidity and Flexibility
Benzonitrile derivatives are pivotal scaffolds in modern drug discovery, valued for their metabolic stability and ability to engage in crucial non-covalent interactions with biological targets.[1][2] When coupled with a cyclohexyl ring, the resulting molecule gains a three-dimensional complexity that can be exploited to fine-tune binding affinity and selectivity. The introduction of a ketone at the 3-position of the cyclohexane ring (a 3-oxocyclohexyl moiety) imposes specific electronic and steric constraints that significantly influence the ring's conformational preferences.
Unlike simple substituted cyclohexanes, where the steric bulk of a substituent is the primary determinant of its preference for the equatorial position, the 3-oxocyclohexyl system is more complex.[3] The sp2-hybridized carbonyl carbon flattens the ring and alters the electronic environment, impacting the stability of adjacent substituents.[1] A thorough conformational analysis is therefore not merely an academic exercise but a crucial step in understanding the Structure-Activity Relationship (SAR) of any drug candidate containing this moiety. This guide will provide the foundational principles and practical workflows to dissect these conformational nuances.
Foundational Principles Governing Conformational Preference
The Cyclohexanone Chair and Its Inversion
The chair conformation remains the most stable form for the cyclohexanone ring, effectively minimizing angle and torsional strain.[4] However, the presence of the carbonyl group introduces asymmetry and alters the energetics of ring inversion. The equilibrium between the two chair conformers, which interconvert rapidly at room temperature, is the central focus of our analysis. The key question is: what is the energetic preference for the benzonitrile-containing substituent to occupy an axial versus an equatorial position?
Steric and Electronic Effects of the 3-Oxo Group
The primary destabilizing force for an axial substituent in cyclohexane is the 1,3-diaxial interaction, a steric clash with the other two axial hydrogens on the same face of the ring.[5] The A-value quantifies this destabilization; a larger A-value signifies a stronger preference for the equatorial position.
The carbonyl group at the 3-position modifies these interactions. For a substituent at the 1-position (relative to the carbonyl at C-3), the 1,3-diaxial interactions are with hydrogens at C-5. The electronic-withdrawing nature of the carbonyl group can also influence the stability of nearby substituents through dipolar and stereoelectronic effects. For instance, studies on methylcyclohexanones have shown that the A-value for a methyl group is altered by the presence of the ketone. The energy difference (ΔH) for a 3-methyl group in cyclohexanone is approximately 1.35 kcal/mol, which is lower than that in methylcyclohexane (1.92 kcal/mol), indicating a slight relative stabilization of the axial conformer.[1]
The Role of Allylic 1,3-Strain (A1,3 Strain)
For derivatives where the benzonitrile ring is connected via a methylene linker, such as in 2-[(3-oxocyclohexyl)methyl]benzonitrile, the concept of allylic 1,3-strain becomes critical.[2] The C2-C3 bond of the cyclohexanone ring has partial double-bond character due to the adjacent carbonyl group. This creates an "allylic" system where a substituent at C3 (the benzonitrilemethyl group) can sterically interact with the substituent at C1.[6] This A1,3 strain can significantly influence the conformational equilibrium, potentially favoring a conformation that minimizes this specific steric clash, which may even be a non-chair form in highly strained systems.[7][8]
Methodologies for Conformational Elucidation
A robust conformational analysis relies on the synergy between experimental observation and computational validation.
Experimental Approach: Advanced NMR Spectroscopy
NMR spectroscopy is the most powerful experimental tool for studying solution-state conformation and dynamics.[9]
3.1.1. 1H NMR: Coupling Constants as Dihedral Angle Probes
The magnitude of the vicinal coupling constant (3JHH) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, an axial proton has a large (8-13 Hz) coupling to an adjacent axial proton (anti-periplanar, ~180°) and a small (2-5 Hz) coupling to an adjacent equatorial proton (gauche, ~60°). By carefully analyzing the multiplicity and coupling constants of the cyclohexyl protons, particularly the proton at the carbon bearing the substituent, one can deduce the predominant conformation.
3.1.2. Variable Temperature (VT) NMR: Quantifying the Equilibrium
Because the chair-chair interconversion is fast on the NMR timescale at room temperature, we observe an averaged spectrum.[10] By lowering the temperature, we can slow this inversion down until the signals for the individual axial and equatorial conformers "decoalesce" and become distinct.
Experimental Protocol: Variable Temperature 1H NMR
-
Sample Preparation: Dissolve the benzonitrile derivative in a suitable low-freezing point solvent (e.g., deuterated toluene, d8-THF, or a mixture like CDCl3/CS2). The concentration should be sufficient for a good signal-to-noise ratio (~5-10 mg in 0.6 mL).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).
-
Stepwise Cooling: Lower the spectrometer temperature in increments of 10-20 K. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new spectrum.[11]
-
Identify Coalescence (Tc): Observe the broadening and eventual splitting of key signals (e.g., the proton geminal to the substituent, or distinct protons on the benzonitrile ring if they become inequivalent). The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).
-
Low-Temperature Spectrum: Continue cooling until well below Tc, where sharp, distinct signals for both conformers are visible.
-
Data Analysis:
-
Integrate the signals corresponding to the axial and equatorial conformers at several temperatures below Tc to determine the equilibrium constant, Keq = [equatorial]/[axial].
-
Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(Keq) .
-
A van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to separate the enthalpic (ΔH°) and entropic (ΔS°) contributions to the equilibrium.
-
3.1.3. 2D NOESY/ROESY: Unambiguous Spatial Assignment
The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (or ROESY) experiment is the definitive method for assigning axial vs. equatorial positions. An axial substituent will show strong NOE cross-peaks to the axial protons at the 3 and 5 positions (relative to it), whereas an equatorial substituent will show NOEs to adjacent axial and equatorial protons.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Prepare a sample as for 1H NMR, ensuring it is free of paramagnetic impurities.
-
Acquisition: Run a standard 2D NOESY experiment. The mixing time is a crucial parameter and should be optimized (typically 500-800 ms) to allow for the buildup of NOE signals.
-
Data Processing and Analysis: Process the 2D data and identify cross-peaks. A cross-peak between proton A and proton B indicates they are spatially close. For a 3-substituted cyclohexanone, look for correlations between the substituent's protons and the ring protons to build a map of spatial relationships, confirming the assignments made from coupling constants.
Computational Chemistry Workflow
Computational modeling provides invaluable insights into the relative energies of different conformers and can help rationalize experimental findings.
Workflow Protocol: DFT Conformational Analysis
-
Initial Structure Generation: Build the 3-oxocyclohexyl benzonitrile derivative in a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like a molecular mechanics (MM) force field (e.g., MMFF94). This step explores the potential energy surface to identify low-energy chair, boat, and twist-boat conformers.
-
DFT Optimization: Take the low-energy conformers identified in the previous step and perform full geometry optimization using a more accurate Density Functional Theory (DFT) method. A common and reliable level of theory is B3LYP with a basis set like 6-31G(d).[12]
-
Frequency Calculation: Perform a frequency calculation on each optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the final electronic energies, including corrections for ZPVE, to obtain the relative Gibbs free energies (ΔG) of the conformers. These calculated values can then be directly compared with the experimental results from VT-NMR.
Data Presentation and Visualization
Clear presentation of data is essential for interpretation.
Table 1: Comparative Energy Data for a Hypothetical 4-(3-Oxocyclohexyl)benzonitrile
| Conformer | Substituent Position | Relative Energy (ΔE, kcal/mol) [DFT, B3LYP/6-31G(d)] | Experimental ΔG° (kcal/mol) [VT-NMR in d8-Toluene] | Key 1H NMR J-coupling (Hz) |
| A | Equatorial | 0.00 | - | Hax-Hax ≈ 11.5, Hax-Heq ≈ 3.5 |
| B | Axial | +1.25 | +1.1 ± 0.1 | Heq-Hax ≈ 4.0, Heq-Heq ≈ 2.5 |
Note: Data is illustrative and based on typical values for substituted cyclohexanones.
Diagrams for Conceptual Understanding
Graphviz diagrams are excellent for visualizing workflows and relationships.
Caption: Conformational equilibrium of a 3-substituted cyclohexyl benzonitrile.
Caption: Experimental workflow for NMR-based conformational analysis.
Caption: Computational workflow for DFT-based conformational analysis.
Conclusion
The conformational analysis of the 3-oxocyclohexyl moiety in benzonitrile derivatives is a multifaceted challenge that requires a carefully integrated approach. Simple steric arguments are often insufficient. One must consider the electronic influence of the carbonyl group, the potential for allylic strain, and subtle non-covalent interactions. By combining the precise, quantitative data from variable temperature NMR with the detailed energetic and geometric insights from DFT calculations, researchers can build a comprehensive and reliable model of the conformational landscape. This detailed understanding is an indispensable tool for the rational design and optimization of novel therapeutics in drug development.
References
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A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. RSC Publishing. [Link]
-
Anomeric effect. Wikipedia. [Link]
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Ch25: Anomeric effect. University of Calgary. [Link]
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Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC. [Link]
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Allylic strain. Wikipedia. [Link]
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Variable temperature NMR studies on 3-imino-2,2,4,4-tetramethylcyclobutanones: Gibbs free energy for inversion of groups on nitrogen. Erlanger Digitale Edition. [Link]
-
Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. PubMed. [Link]
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Allylic strain. Slideshare. [Link]
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Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. [Link]
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Variable Temperature NMR Experiments. University of Oxford. [Link]
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3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
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Allylic Strain as a Stereocontrol Element in the Hydrogenation of 3-Hydroxymethyl-cyclohex-3-en-1,2,5-triol Derivatives. Synthesis of the Carbasugar Pseudo-2-deoxy-α-D-glucopyranose. PMC. [Link]
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The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. ResearchGate. [Link]
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Anomeric effect. SlideShare. [Link]
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Allylic 1,3-Strain As A Controlling Factor in Stereoselective Transformations. Scribd. [Link]
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Variable temperature NMR. University of Missouri-St. Louis. [Link]
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NMR Spectroscopy. University of Wisconsin-Madison. [Link]
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Exploring non-covalent interactions in binary aromatic complexes. PMC. [Link]
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Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
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Non-covalent interactions with aromatic rings: current understanding and implications for rational drug design. PubMed. [Link]
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Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]
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A quantitative study of intrinsic non-covalent interactions within complexes of α-cyclodextrin and benzoate derivatives. Chemical Communications (RSC Publishing). [Link]
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Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. MDPI. [Link]
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Chemistry for Biology: Non-covalent Interactions. YouTube. [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed. [Link]
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The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube. [Link]
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Conformational Analysis and Cyclohexane. ResearchGate. [Link]
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3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]
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Methodological & Application
Catalytic hydrogenation of 2-[(3-Oxocyclohexyl)methyl]benzonitrile for amine synthesis
Application Notes and Protocols
Topic: Catalytic Hydrogenation of 2-[(3-Oxocyclohexyl)methyl]benzonitrile for Amine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Complex Amines
The synthesis of molecules bearing multiple amine functionalities is a cornerstone of modern medicinal chemistry and materials science. The target molecule, derived from the hydrogenation of this compound, presents a compelling synthetic challenge: the simultaneous presence of a nitrile and a ketone. This structure offers the potential to synthesize a valuable diamine, {2-[(3-aminocyclohexyl)methyl]phenyl}methanamine, or to selectively reduce the nitrile to afford 2-[(3-oxocyclohexyl)methyl]benzylamine. The choice between these pathways is dictated by the precise control of catalytic hydrogenation conditions.
This document provides a comprehensive guide to the catalytic hydrogenation of this substrate, focusing on the principles of catalyst selection, reaction optimization for achieving desired chemoselectivity, and detailed protocols for safe and effective synthesis.
Scientific Principles: The Challenge of Chemoselectivity
The catalytic hydrogenation of nitriles is a widely used and atom-economical method for the synthesis of primary amines.[1][2][3] The reaction typically proceeds over transition metal catalysts like Raney® Nickel, Palladium, or Rhodium, where molecular hydrogen is activated on the metal surface and added across the carbon-nitrogen triple bond.[4][5]
The mechanism involves the initial reduction of the nitrile to an imine intermediate. This imine is highly reactive and can undergo further hydrogenation to the desired primary amine. However, it can also react with a molecule of the primary amine product to form a secondary amine, a common side reaction that reduces the yield of the target compound.[1][6][7]
The primary challenge in the hydrogenation of this compound lies in the presence of the cyclohexanone moiety. Ketones are also susceptible to reduction under many hydrogenation conditions, leading to the corresponding secondary alcohol. Therefore, achieving a selective transformation requires careful consideration of the catalyst and reaction parameters to differentiate between the two reducible functional groups.
Controlling the Reaction Pathway:
-
Nitrile-Selective Reduction: To favor the formation of 2-[(3-oxocyclohexyl)methyl]benzylamine, conditions must be chosen that preferentially reduce the nitrile over the ketone. Cobalt and iron-based catalysts have shown promise in the selective hydrogenation of nitriles in the presence of other reducible groups.[8][9][10] The addition of basic additives like ammonia or alkali hydroxides can also suppress the formation of secondary amines.[1][6][7]
-
Dual Reduction (Nitrile and Ketone): For the synthesis of {2-[(3-aminocyclohexyl)methyl]phenyl}methanamine, a more powerful reducing system is required. Raney® Nickel is a highly active catalyst known for its ability to reduce both nitriles and ketones, often at elevated temperatures and pressures.[11][12][13] Rhodium-based catalysts may also be effective for this dual transformation.[14][15]
The stereochemistry of the resulting di-substituted cyclohexane (cis vs. trans isomers) will also be influenced by the catalyst and conditions, adding another layer of complexity to the synthesis.[16][17]
Catalyst Selection and Comparison
The choice of catalyst is the most critical factor in determining the outcome of the hydrogenation.[7] Below is a summary of common catalysts and their expected performance for this transformation.
| Catalyst | Support | Typical Conditions | Expected Selectivity for this compound | Advantages | Disadvantages |
| Raney® Nickel | None (Skeletal) | 50-150 °C, 30-100 bar H₂ | Low to Moderate: Tends to reduce both nitrile and ketone.[12] | High activity, cost-effective. | Pyrophoric when dry[18], requires careful handling, may lead to over-reduction. |
| Palladium | Carbon (Pd/C) | 25-80 °C, 1-50 bar H₂ | Moderate to High: Can be selective for the nitrile, especially with additives.[19][20] Ketone reduction is possible but often slower.[21] | Versatile, good for many functional groups.[5][22] | Can be prone to deactivation[19], may require catalyst poisons for high selectivity.[21] |
| Rhodium | Alumina/Carbon | 25-100 °C, 10-70 bar H₂ | Moderate: Can reduce both aromatic rings and nitriles.[14][15] | Highly active, can operate at lower temperatures. | Higher cost, may catalyze arene hydrogenation. |
| Cobalt | Silica/Carbon | 80-140 °C, 50-80 bar H₂ | High: Often shows excellent selectivity for nitriles over other functional groups.[1][9] | Good selectivity for primary amines, lower cost than precious metals. | Often requires higher temperatures and pressures. |
Experimental Protocols
Safety First: High-pressure hydrogenation is a hazardous operation that must be conducted in a properly functioning fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE).[23][24][25] Personnel must be thoroughly trained in the operation of the specific high-pressure reactor being used.[23][26] Raney® Nickel is pyrophoric and must be handled as a slurry, never allowed to dry out in the presence of air.[18]
Protocol 1: Selective Reduction of the Nitrile to 2-[(3-oxocyclohexyl)methyl]benzylamine
This protocol is designed to favor the reduction of the nitrile group while leaving the ketone intact, using a cobalt-based catalyst system.
Materials and Equipment:
-
This compound
-
Cobalt on Silica (Co/SiO₂) catalyst
-
Anhydrous ammonia solution in methanol (or gaseous ammonia)
-
Methanol (reagent grade)
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple.[23]
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Celite® for filtration
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Purge the vessel with nitrogen gas.[23]
-
Charging the Reactor: Under a nitrogen atmosphere, add this compound (1.0 eq) and methanol to the reactor. The solvent volume should be sufficient to ensure good stirring but not exceed 50-60% of the reactor volume.[27]
-
Catalyst Addition: Add the Co/SiO₂ catalyst (5-10 mol% Co). The catalyst should be added carefully to the solvent to minimize the risk of ignition if any pyrophoric sites are present.
-
Ammonia Addition: Add anhydrous ammonia (5-10 eq, typically as a solution in methanol) to the reactor. This serves to suppress the formation of secondary amine byproducts.[1][6]
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize with nitrogen to ~10 bar and then vent carefully. Repeat this purging cycle three times to remove all oxygen.[24]
-
Hydrogenation: After the final nitrogen purge, pressurize the reactor with hydrogen to the desired pressure (e.g., 80 bar).[1] Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge. A cessation of hydrogen uptake indicates the reaction is complete. The reaction time can vary from a few hours to 24 hours.
-
Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated area.[23]
-
Work-up: Purge the reactor with nitrogen. Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the Celite® pad wet with solvent during filtration to prevent the catalyst from igniting.[27]
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to yield the desired 2-[(3-oxocyclohexyl)methyl]benzylamine.
Protocol 2: Dual Reduction to {2-[(3-aminocyclohexyl)methyl]phenyl}methanamine
This protocol utilizes the high activity of Raney® Nickel to reduce both the nitrile and the ketone functionalities.
Materials and Equipment:
-
This compound
-
Raney® Nickel (supplied as a water or ethanol slurry)
-
Ethanol (reagent grade)
-
High-pressure autoclave
-
Hydrogen and Nitrogen gas
-
Celite® for filtration
Procedure:
-
Reactor Preparation: As described in Protocol 1.
-
Catalyst Preparation: Decant the storage solvent from the Raney® Nickel slurry and wash the catalyst several times with the reaction solvent (ethanol) under an inert atmosphere.[28] Never allow the catalyst to become dry. [18]
-
Charging the Reactor: Add this compound (1.0 eq) and ethanol to the reactor.
-
Catalyst Addition: Transfer the washed Raney® Nickel slurry to the reactor. The amount of catalyst is often determined by weight of the slurry (e.g., "one teaspoon" or a specific dry weight equivalent).[11]
-
Sealing and Purging: As described in Protocol 1.
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., 50-70 bar). Begin stirring and heat to the target temperature (e.g., 80-120 °C).
-
Reaction Monitoring and Work-up: Follow steps 7-9 from Protocol 1. The filtration of Raney® Nickel requires particular care due to its pyrophoric nature.[29] The filter cake should be kept wet and disposed of according to institutional safety guidelines.
-
Isolation: After solvent removal, the resulting diamine may exist as a mixture of cis and trans isomers. Purification by chromatography or selective crystallization may be necessary to isolate the desired stereoisomer.
Visualizing the Process
Caption: Reaction pathways for the hydrogenation of the target substrate.
Caption: General experimental workflow for high-pressure hydrogenation.
Conclusion
The catalytic hydrogenation of this compound is a versatile transformation that can be directed towards two distinct and valuable amine products. Successful synthesis hinges on a deep understanding of the principles of chemoselectivity. By carefully selecting the catalyst—choosing a more selective cobalt system to preserve the ketone or a highly active Raney® Nickel catalyst for dual reduction—and by optimizing reaction conditions, researchers can effectively control the reaction outcome. The protocols and safety guidelines presented here provide a robust framework for scientists in drug development and chemical research to approach this synthesis with confidence and precision.
References
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-
Hegedűs, L., & Szöllősy, Á. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 433-445. [Link]
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Pohl, M.-M., et al. (2017). Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes. Journal of the American Chemical Society, 139(42), 14941-14948. [Link]
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Le-Phuc, P., et al. (2015). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis, 5(8), 4726-4738. [Link]
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Maru, M. S., et al. (2024). Hydrogenation of benzonitrile (a) by the supported 5%Rh/Al2O3-Al/H2O catalyst system. ResearchGate. [Link]
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Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE. Retrieved February 14, 2026, from [Link]
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Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
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Parr Hydrogenation Apparatus Safety procedure. (2022). Weizmann Institute of Science. Retrieved February 14, 2026, from [Link]
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Hydrogenation of benzonitrile catalyzed by Rhinsitu/mesSiO2. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
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Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
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High Pressure Reactor (hydrogenation) Use Experience Brief Talk. (2025). Jinzong Machinery. Retrieved February 14, 2026, from [Link]
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Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
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Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. (n.d.). Science.gov. Retrieved February 14, 2026, from [Link]
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Standard Operating Procedures - Hydrogenation. (n.d.). The Sarpong Group, UC Berkeley. Retrieved February 14, 2026, from [Link]
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Clark, J. (n.d.). Reduction of Nitriles. Chemguide. Retrieved February 14, 2026, from [Link]
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Amines. (n.d.). NCERT. Retrieved February 14, 2026, from [Link]
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Desai, K. R., et al. (n.d.). Raney nickel reductions. Proceedings of the Indian Academy of Sciences - Section A, 32(5), 388-394. [Link]
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Hydrogenation: How we can make it safer. (2026). H.E.L Group. Retrieved February 14, 2026, from [Link]
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Sortais, J.-B., et al. (2020). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Chemistry – A European Journal, 27(6), 1609-1614. [Link]
-
Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. Retrieved February 14, 2026, from [Link]
-
Wang, Y., et al. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 11(11), 1361. [Link]
-
Winans, C. F., & Adkins, H. (1932). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society, 54(1), 306-307. [Link]
-
Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. (2016). Catalysis Science & Technology. Retrieved February 14, 2026, from [Link]
-
Nitrile reduction. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Mozingo, R. (1941). Raney Nickel Catalyst. Organic Syntheses, 21, 15. [Link]
-
Nitriles to Ketones and Aldehydes. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]
-
Supporting information 1. Materials and Methods. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Takeda, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – A European Journal, 23(16), 3848-3852. [Link]
-
How do I get rid of Raney-Nickel after a reaction? (2017). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. (2010). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. (2015). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link]
-
Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. Retrieved February 14, 2026, from [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2023). ChemRxiv. Retrieved February 14, 2026, from [Link]
-
Brechin, E. K., et al. (2002). Design and sterospecific synthesis of modular ligands based upon cis-1,3-trans-5-substituted cyclohexanes. Dalton Transactions, (22), 4159-4166. [Link]
-
Selishcheva, E., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts, 11(2), 173. [Link]
-
Continuous catalytic transfer hydrogenation of benzonitrile to benzylamine. (2023). SciSpace. Retrieved February 14, 2026, from [Link]
-
Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. (2004). Arkivoc, 2004(viii), 4-11. [Link]
-
trans-1,2-Diaminocyclohexane. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. (2024). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
How does Pd/C catalytic hydrogenations work? (2014). Sciencemadness Discussion Board. Retrieved February 14, 2026, from [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
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- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
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- 10. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues of 2-[(3-Oxocyclohexyl)methyl]benzonitrile in aqueous media
Product: 2-[(3-Oxocyclohexyl)methyl]benzonitrile
CAS: [Research Grade - Reference Specific Batch] Application: PDE4 Inhibition Studies / Inflammatory Signaling Pathways Support Ticket: #SOL-2026-OC
Welcome to the Technical Support Center
I am Dr. Aris Thorne, Senior Application Scientist. If you are accessing this guide, you are likely facing the "brick dust" phenomenon: your compound dissolves perfectly in DMSO but precipitates immediately upon addition to aqueous media (PBS, cell culture media).
This guide addresses the specific physicochemical challenges of This compound . Unlike many small molecules, this compound possesses a "neutrality trap"—it lacks ionizable centers in the physiological pH range, rendering standard pH adjustments ineffective.
Module 1: Diagnostic & Triage
Before attempting random solvent mixtures, use this decision matrix to select the correct protocol for your specific application (In Vitro vs. In Vivo).
Figure 1: Solubility Strategy Decision Tree. Select your protocol based on biological tolerance and administration route.
Module 2: The "Neutrality Trap" (Why pH Fails)
A common error with this compound is attempting to improve solubility by acidifying or basifying the buffer.
-
The Chemistry: The molecule contains a benzonitrile (very weak base, pKa ~ -10) and a cyclohexanone (neutral).
-
The Reality: There are no protons to donate or accept in the pH 1–14 range.
-
The Consequence: Adding HCl or NaOH adds ionic strength, which actually decreases solubility via the "Salting Out" effect. Do not adjust pH.
Module 3: Experimental Protocols
Protocol A: The "Kinetic Spike" (In Vitro / HTS)
Best for: Standard cell lines (HEK293, HeLa) where DMSO < 0.5% is acceptable.
The Mechanism: This method relies on kinetic solubility. You are creating a supersaturated solution that remains stable long enough for the assay duration (4–24 hours) before precipitation occurs.
Step-by-Step:
-
Stock Prep: Dissolve compound in 100% DMSO to 20 mM . (Sonicate for 5 mins to ensure no micro-crystals remain).
-
Intermediate Dilution (Critical Step):
-
Do not pipette 20 mM stock directly into media.
-
Prepare a 100x working solution in pure DMSO.
-
Example: Dilute 20 mM stock to 1 mM in DMSO.
-
-
Final Spike:
-
Pre-warm culture media to 37°C.
-
Add 1 µL of the 1 mM DMSO intermediate to 1 mL of Media (Final: 1 µM, 0.1% DMSO).
-
Vortex immediately for 10 seconds.
-
| Parameter | Specification | Note |
| Max Solubility (PBS) | < 5 µg/mL | Thermodynamic limit |
| Max Kinetic Stability | ~50 µM | At 1% DMSO (Time-dependent) |
| Precipitation Risk | High | If media is cold (4°C) |
Protocol B: Cyclodextrin Complexation (The Gold Standard)
Best for: Sensitive primary cells, In Vivo IV/IP, or high-concentration requirements.
The Mechanism: The hydrophobic cyclohexyl and phenyl rings of the molecule fit inside the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the outer shell remains water-soluble.
Figure 2: Host-Guest encapsulation mechanism. The equilibrium favors the complex, shielding the hydrophobic drug from water.
Step-by-Step:
-
Vehicle Prep: Prepare 20% (w/v) HP-β-CD in sterile water or saline.
-
Note: Use "Molecular Biology Grade" cyclodextrin (e.g., Kleptose® or Trappsol®).
-
-
Addition: Add the solid compound to the 20% CD solution.
-
Target conc: 1–5 mg/mL.
-
-
Energy Input: The complexation is not instantaneous.
-
Sonicate for 30 minutes at 40°C.
-
Shake (orbital shaker) overnight at Room Temperature.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.
-
Validation: The filtrate is your stock. It is thermodynamically stable and can be diluted without precipitation.
Module 4: Troubleshooting & FAQ
Q1: I see a "cloudy puff" when I add my DMSO stock to the media, but it disappears after mixing. Is this okay?
-
Answer: Proceed with caution. That "puff" is transient precipitation. While it re-dissolved, it may have formed "nanonuclei" that will trigger massive precipitation 4 hours later (Ostwald Ripening).
-
Fix: Use Protocol B (Cyclodextrins) or reduce the final concentration.
Q2: Can I use PEG400 instead of DMSO?
-
Answer: Yes. PEG400 (Polyethylene Glycol) is a cosolvent. A mixture of 20% PEG400 / 10% Tween 80 / 70% Water is a robust vehicle for IP injections in mice. However, PEG400 is viscous; ensure thorough mixing.
Q3: My compound sticks to the plastic tips.
-
Answer: This is common for lipophilic benzonitriles.
-
Fix: Use Low-Retention pipette tips or pre-wet the tip with pure DMSO before drawing the stock.
Q4: Why does my HPLC peak area decrease over 24 hours in aqueous buffer?
-
Answer: It is likely not chemical degradation (benzonitriles are stable). It is adsorption to the plastic well plate or precipitation.
-
Fix: Add 0.01% Triton X-100 to your assay buffer to prevent surface adsorption.
References & Authoritative Sources
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Relevance: Defines the binding constants for phenyl-ring compounds in HP-β-CD.
-
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Relevance: Provides solubility baselines for benzonitrile derivatives (typically 10⁻⁴ to 10⁻⁵ M range).
-
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Relevance: Explains the "Solubility-Permeability Interplay" and the physics of the "Brick Dust" model.
-
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
Relevance: General review of cosolvent and surfactant strategies for Class II drugs.
-
Controlling temperature to prevent degradation of 2-[(3-Oxocyclohexyl)methyl]benzonitrile
This guide is intended for researchers, scientists, and drug development professionals working with 2-[(3-Oxocyclohexyl)methyl]benzonitrile. Here, we provide in-depth technical guidance to help you anticipate and resolve potential challenges during your experiments, with a primary focus on preventing thermal degradation.
Introduction
This compound is a versatile intermediate in pharmaceutical synthesis. Its unique structure, combining a benzonitrile moiety with a cyclohexanone ring, offers a rich landscape for chemical modification. However, this same structure presents specific stability challenges, particularly concerning thermal stress. The ketone functional group on the cyclohexyl ring, in proximity to a benzonitrile group, can be susceptible to various temperature-induced degradation pathways. This guide provides a comprehensive framework for understanding and controlling these factors to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary degradation risks for this compound?
A1: The primary degradation risk is thermal decomposition. The cyclohexanone moiety is susceptible to heat-induced aldol condensation reactions, which can lead to the formation of dimers and other higher molecular weight impurities. Additionally, while the benzonitrile group is generally stable, harsh thermal conditions in the presence of trace amounts of water and acid or base can lead to hydrolysis, converting the nitrile group to a carboxylic acid.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[1][2][3] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.[3] For detailed storage temperature recommendations, refer to the table in Part 2 of this guide.
Q3: I'm observing a yellowing of my sample over time. What could be the cause?
A3: The yellowing of the sample is a common indicator of degradation.[4] This is likely due to the formation of conjugated systems resulting from self-condensation reactions of the cyclohexanone ring.[4] These reactions can be accelerated by exposure to heat, light, and atmospheric oxygen.
Q4: Can I heat this compound to aid in dissolution?
A4: Gentle heating may be acceptable, but it must be carefully controlled. Prolonged exposure to elevated temperatures, especially above 40°C, can initiate degradation. It is advisable to perform initial solubility tests at room temperature with a range of appropriate solvents. If heating is necessary, use a water bath with precise temperature control and minimize the heating time.
Q5: What analytical techniques are best suited for monitoring the purity and degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile degradation products.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile impurities and confirm the structure of the parent compound.[5]
Part 2: Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the handling and use of this compound.
Issue 1: Unexpected Appearance of New Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows one or more new peaks that were not present in the initial analysis of the starting material. These peaks may appear at later retention times, suggesting higher molecular weight species.
-
Probable Cause: This is a classic sign of thermal degradation, likely through a self-condensation pathway of the cyclohexanone moiety. Elevated temperatures during your experimental setup (e.g., during reaction, work-up, or solvent evaporation) are the most probable cause.
-
Investigative Workflow:
Caption: Workflow for investigating unexpected HPLC peaks.
-
Corrective Actions:
-
Reduce Reaction Temperature: If the degradation is occurring during a chemical reaction, attempt to lower the reaction temperature. You may need to compensate by extending the reaction time or using a more active catalyst.
-
Optimize Solvent Removal: When concentrating your sample, use a rotary evaporator with a water bath set to the lowest possible temperature that still allows for efficient solvent removal (ideally ≤ 30-35°C). Avoid concentrating to complete dryness, as this can expose the compound to localized overheating.
-
Inert Atmosphere: Conduct your experiments under an inert atmosphere (nitrogen or argon) to minimize oxidative side reactions that can be initiated at elevated temperatures.
-
Issue 2: Poor or Inconsistent Yields in Synthetic Reactions
-
Symptom: You are using this compound as a starting material, and your reaction yields are lower than expected or vary significantly between batches.
-
Probable Cause: Degradation of the starting material, either prior to or during the reaction, is a likely culprit. If the compound has been stored improperly or is subjected to harsh conditions during the reaction setup, a portion of it may degrade before it has a chance to react.
-
Preventative Measures and Solutions:
-
Purity Check Before Use: Always analyze the purity of your starting material by HPLC before use. This will confirm its integrity and provide a baseline for your reaction.
-
Controlled Reagent Addition: If your reaction is exothermic, add reagents slowly and with adequate cooling to maintain a consistent internal temperature.
-
Solvent Selection: Ensure that your chosen solvent is dry and free of acidic or basic impurities, which can catalyze degradation.
-
Data Summary: Recommended Temperature Limits
| Condition | Recommended Temperature Range | Rationale |
| Long-Term Storage | -20°C to 4°C | Minimizes kinetic motion and potential for slow degradation over time. |
| Short-Term Handling (on bench) | Ambient (20-25°C) | Acceptable for short durations; avoid prolonged exposure. |
| Dissolution | Ambient (20-25°C), gentle warming to 30°C if necessary | Balances solubility with minimizing thermal stress. |
| Solvent Evaporation (Rotovap) | ≤ 35°C (water bath) | Prevents significant degradation during concentration. |
Part 3: Experimental Protocols
This section provides detailed methodologies for key analytical procedures to assess the stability of this compound.
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a starting point for developing a validated HPLC method.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for peak shape improvement)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) acetonitrile and water. If peak tailing is observed, add 0.1% formic acid to the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and integrate the peaks. The purity can be calculated based on the area percentage of the main peak.
-
Protocol 2: Accelerated Stability Study
This protocol can be used to quickly assess the thermal stability of your compound.
-
Objective: To determine the rate of degradation at elevated temperatures.
-
Procedure:
-
Prepare several vials of a known concentration of this compound in a relevant solvent.
-
Place the vials in temperature-controlled ovens at a range of temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately cool it to room temperature.
-
Analyze the samples by HPLC using the method described in Protocol 1.
-
Plot the percentage of the remaining parent compound against time for each temperature to determine the degradation kinetics.
-
-
Degradation Pathway Visualization:
Caption: Potential thermal degradation pathways.
References
- Vertex AI Search. (n.d.). BENZONITRILE.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET - benzonitrile.
- CDH Fine Chemical. (n.d.). Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS.
- PubChem. (n.d.). Benzonitrile.
- MDPI. (2022). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones.
- PubMed. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp.
- PubMed. (2013). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics.
- ResearchGate. (n.d.). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
- Fraunhofer-Publica. (n.d.). Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone determined with ARC and heat flow microcalorimetry.
- Kasprzyk-Hordern, B., Dinsdale, R. M., & Guwy, A. J. (2008). Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater.
- The Journal of Physical Chemistry. (n.d.). Thermal Decomposition of Cyclohexene.
- Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism.
- Wikipedia. (n.d.). Cyclohexanone.
- Semantic Scholar. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices.
- Embrapa. (2023). Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
